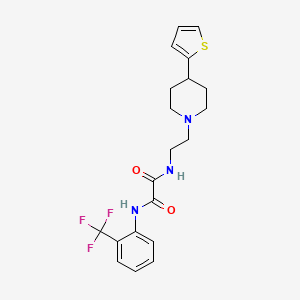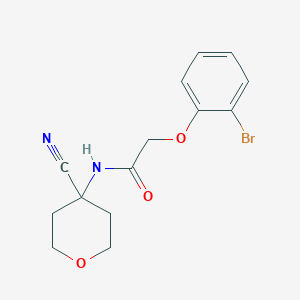
2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promise as a potential inhibitor of certain enzymes that are involved in the development of cancer and other diseases. In materials science, it has been studied for its potential use in the synthesis of new materials with unique properties. In environmental science, it has been studied for its potential use in the removal of pollutants from water and soil.
Wirkmechanismus
The mechanism of action of 2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide involves the inhibition of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have potential therapeutic effects in various diseases such as cancer and neurological disorders. CAs are enzymes that catalyze the conversion of carbon dioxide to bicarbonate, and their inhibition has been shown to have potential applications in the treatment of glaucoma and other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as HDACs and CAs. In vivo studies have shown that this compound can have potential therapeutic effects in various diseases such as cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide in lab experiments is its potential as a selective inhibitor of certain enzymes such as HDACs and CAs. This compound has also shown promise as a potential therapeutic agent in various diseases. One of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide. One direction is the further exploration of its potential as a therapeutic agent in various diseases such as cancer and neurological disorders. Another direction is the development of new materials with unique properties using this compound. Additionally, the potential use of this compound in environmental science for the removal of pollutants from water and soil could also be explored.
Synthesemethoden
The synthesis of 2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide involves the reaction of 2-bromoanisole with 4-cyanooxan-4-ylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c15-11-3-1-2-4-12(11)20-9-13(18)17-14(10-16)5-7-19-8-6-14/h1-4H,5-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTPSBAPGUJQNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

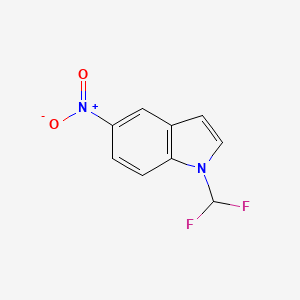
![N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2396782.png)
![Methyl 4-[2-amino-3-(3-ethoxypropylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate](/img/structure/B2396784.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2396787.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)
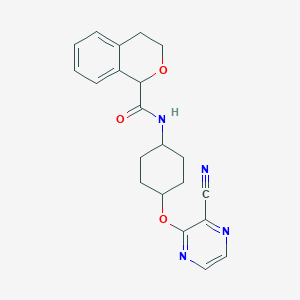
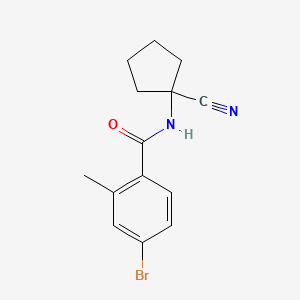

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2396795.png)

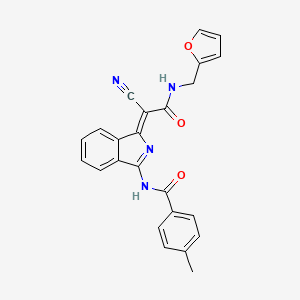
![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
